Montelukast nitrile - 866923-62-8

Montelukast nitrile

Catalog Number: EVT-1170321
CAS Number: 866923-62-8
Molecular Formula: C35H35ClN2OS
Molecular Weight: 567.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Montelukast nitrile, commonly known as montelukast, is a cysteinyl leukotriene receptor antagonist primarily used for the prophylaxis of asthma. Beyond its antiasthmatic effects, recent studies have indicated that montelukast may have a broader therapeutic potential, including neuroprotective and renoprotective effects. This comprehensive analysis will delve into the mechanism of action of montelukast and its applications in various fields, as evidenced by recent research findings.

Montelukast Sodium

Compound Description: Montelukast sodium is a widely prescribed anti-asthmatic drug that acts as a selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 receptor (CysLT1). [, , , , ] This mechanism helps reduce inflammation and bronchoconstriction, effectively managing asthma symptoms. [, , , , , ] Research suggests potential applications beyond asthma, including treating allergic rhinitis, exercise-induced bronchoconstriction, and even certain types of cancer. [, , , ]

2-(2-(3-(S)-(3-(7-Chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxylpropyl)-phenyl-2-propanol

Compound Description: This compound is a key intermediate in the synthesis of montelukast sodium. [] It features a diol functionality, which plays a crucial role in the subsequent synthetic steps leading to the final drug molecule.

Montelukast Acyl-Glucuronide (M1)

Compound Description: Montelukast acyl-glucuronide (M1) is a major metabolite of montelukast formed through glucuronidation by UDP-glucuronosyltransferases (UGTs), specifically UGT1A3. [, ] This metabolic pathway significantly contributes to the clearance of montelukast from the body. [, ]

Hydroxymetabolites (M5R, M5S, M6)

Compound Description: These are additional metabolites of montelukast generated through oxidative metabolism primarily mediated by CYP2C8, CYP2C9, and CYP3A4. [] Each metabolite exhibits different stereochemistry and undergoes further metabolism, ultimately contributing to the overall clearance of montelukast. []

Mechanism of Action

Montelukast operates by antagonizing the cysteinyl leukotriene receptor 1 (CysLT₁), which plays a significant role in the inflammatory process. By blocking this receptor, montelukast prevents the action of leukotrienes, which are inflammatory mediators involved in the pathogenesis of asthma and other inflammatory conditions. The studies reviewed here suggest that montelukast's mechanism of action extends beyond the respiratory system, offering protective effects in other organs such as the kidneys and brain. For instance, montelukast has been shown to protect against rhabdomyolysis-induced acute renal failure by rectifying detrimental changes in the antioxidant profile and modulating systemic cytokines and apoptotic factors production1. Similarly, in the context of neurodegeneration, montelukast has been reported to counteract excitotoxicity and mitochondrial dysfunction, which are key features of neurodegenerative diseases like Huntington's and Parkinson's23.

Applications in Various Fields

Renal Protection

Montelukast has demonstrated a renoprotective effect in cases of rhabdomyolysis-induced acute renal failure. A study showed that montelukast administration in rats led to significant improvements in renal function and structure, which were otherwise compromised following the induction of rhabdomyolysis1. This suggests that montelukast could be a valuable agent for the early prevention of acute renal failure in clinical settings.

Neuroprotection

In the field of neurology, montelukast has shown promise as a neuroprotective agent. One study explored its protective effect against quinolinic acid and malonic acid-induced neurotoxicity, which are models for Huntington's disease. Montelukast treatment resulted in attenuated behavioral alterations, reduced oxidative stress, and improved mitochondrial function, indicating its potential in managing Huntington-like symptoms2. Another study found that montelukast mitigated neuronal damage and oxidative stress in a rat model of Parkinson's disease induced by rotenone. The administration of montelukast led to a decrease in lipid peroxidation and nitric oxide levels while increasing antioxidant capacity and enzyme activities, suggesting its adjunctive value in the treatment of Parkinson’s disease3.

Properties

CAS Number

866923-62-8

Product Name

Montelukast nitrile

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile

Molecular Formula

C35H35ClN2OS

Molecular Weight

567.2 g/mol

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.